Product packaging for C15H10ClFO3(Cat. No.:)

C15H10ClFO3

Cat. No.: B11816214
M. Wt: 292.69 g/mol
InChI Key: BDSHMGXWHAUBBP-UHFFFAOYSA-N
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Description

C15H10ClFO3 is a useful research compound. Its molecular formula is this compound and its molecular weight is 292.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10ClFO3 B11816214 C15H10ClFO3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO3/c16-12-9-11(17)6-7-14(12)20-13-4-2-1-3-10(13)5-8-15(18)19/h1-9H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSHMGXWHAUBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Optimization for C15h10clfo3 and Analogues

Overview of Established and Emerging Synthetic Pathways to C15H10ClFO3

The synthesis of complex organic molecules like this compound typically involves a series of carefully orchestrated reactions. Both well-established multi-step synthesis and modern cross-coupling techniques are employed to construct the core structure and introduce the required functional groups.

Multi-step Organic Synthesis Approaches for this compound

The multi-step synthesis of this compound analogues, such as pyraclostrobin, generally involves the preparation of key intermediates followed by their strategic coupling. A plausible synthetic route to a molecule with the formula this compound would likely involve the synthesis of a substituted pyrazole intermediate and a substituted phenyl ether moiety, which are then joined.

One common approach begins with the synthesis of a substituted 1H-pyrazol-3-ol. For instance, 1-(4-chlorophenyl)-1H-pyrazol-3-ol can be synthesized and then coupled with a suitable fluorinated phenyl derivative. The synthesis of pyrazole derivatives can be achieved through the condensation of β-ketoesters with hydrazines. nih.govresearchgate.net

A hypothetical multi-step synthesis for a this compound isomer could be conceptualized as follows:

Synthesis of the Pyrazole Core: Reaction of a substituted hydrazine, such as 4-chlorophenylhydrazine, with a β-ketoester to form the pyrazolone ring.

Synthesis of the Phenyl Ether Moiety: Preparation of a fluorinated and functionalized benzene derivative, for example, a fluorinated salicylaldehyde derivative.

Coupling Reaction: The pyrazole core and the phenyl ether moiety are then coupled, often via a Williamson ether synthesis or a related coupling reaction, to form the final product.

Chinese patents describe an eight-step reaction for the synthesis of pyraclostrobin, starting from p-chloroaniline and o-nitrotoluene, which involves synthesis, cyclization, oxidation, bromination, etherification, reduction, esterification, and methylation. google.com A similar lengthy but effective process could be envisioned for this compound, with modifications to incorporate the fluorine atom.

Cross-Coupling Reactions in the Generation of this compound

Modern synthetic organic chemistry heavily relies on cross-coupling reactions, particularly those catalyzed by transition metals like palladium, for the efficient formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, Suzuki-Miyaura cross-coupling is a highly relevant and powerful tool, especially for the formation of biaryl linkages that may be present in analogues. rsc.orggre.ac.uk

For a this compound analogue containing a biphenyl moiety, a Suzuki-Miyaura coupling could be employed to connect two aryl fragments, one of which would contain the pyrazole ring and the other the fluoro and chloro substituents. The general scheme for such a reaction would involve an aryl halide (e.g., a bromo-substituted pyrazole) and an arylboronic acid (e.g., a fluorochloro-substituted phenylboronic acid) in the presence of a palladium catalyst and a base.

The synthesis of fluorinated pyrazole derivatives has been explored, providing key building blocks for such cross-coupling reactions. nih.govresearchgate.netorientjchem.org The incorporation of fluorine can significantly influence the biological activity of the final compound. olemiss.edu

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions to maximize yield and selectivity while minimizing side products. For the synthesis of this compound, several parameters would need to be carefully controlled at each step.

Key Optimization Parameters:

Catalyst and Ligand Selection: In cross-coupling reactions, the choice of palladium catalyst and the associated ligands is paramount. Different phosphine-based ligands can dramatically affect the reaction's efficiency and selectivity.

Solvent and Base: The polarity of the solvent and the strength of the base can influence reaction rates and the stability of intermediates. Aprotic polar solvents like DMF or dioxane are often used in Suzuki-Miyaura couplings.

Temperature and Reaction Time: These parameters are often interdependent and need to be optimized to ensure complete reaction without decomposition of reactants or products.

Reactant Stoichiometry: The ratio of the coupling partners and reagents can be adjusted to drive the reaction to completion and simplify purification.

An example of reaction optimization can be seen in the Suzuki-Miyaura coupling for the synthesis of fungicides like Boscalid, Fluxapyroxad, and Bixafen, where catalyst loading was successfully reduced to 50 ppm in water, demonstrating both economic and environmental benefits. rsc.org

Table 1: Hypothetical Optimization of a Suzuki-Miyaura Coupling Step for this compound Synthesis
EntryCatalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh3)4 (5)-Na2CO3Toluene/H2O10065
2Pd(OAc)2 (2)SPhosK3PO4Dioxane/H2O11085
3PdCl2(dppf) (1)-Cs2CO3DMF12092
4Pd(OAc)2 (0.05)SPhosK3PO4Water10095

Development of Green Chemistry Approaches for Sustainable this compound Production

The principles of green chemistry are increasingly being integrated into the synthesis of agrochemicals to minimize environmental impact and enhance sustainability. unibo.itnih.gov For the production of this compound, several green chemistry strategies can be envisioned.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids is a key goal. The use of water as a solvent in Suzuki-Miyaura couplings is a prime example of this approach. rsc.org

Catalysis: The use of highly efficient catalysts reduces the energy requirements of reactions and can minimize waste by enabling more selective transformations. The development of reusable catalysts is also a significant area of research.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Multi-component reactions are a powerful tool for achieving high atom economy. researchgate.netnih.gov

Renewable Feedstocks: While not always feasible for complex molecules, the use of starting materials derived from renewable resources is a long-term goal for sustainable chemical production.

A patent for the synthesis of pyraclostrobin highlights a process that reduces wastewater and byproducts, thereby lessening environmental pollution and energy consumption. google.com This indicates a clear trend towards greener manufacturing processes in the agrochemical industry.

Table 2: Green Chemistry Approaches in Fungicide Synthesis
Green Chemistry PrincipleApplication in this compound SynthesisPotential Benefits
PreventionDesigning synthetic routes with fewer steps and less waste.Reduced environmental impact and lower production costs.
Atom EconomyEmploying multi-component reactions to build the molecular framework.Higher efficiency and less waste generation.
Safer Solvents and AuxiliariesUtilizing water or bio-based solvents in key reaction steps.Reduced toxicity and improved worker safety.
Design for Energy EfficiencyUsing highly active catalysts to lower reaction temperatures and pressures.Lower energy consumption and reduced carbon footprint.
CatalysisDeveloping recyclable catalysts for cross-coupling reactions.Reduced metal waste and lower catalyst costs.

Mechanism of Biological Action of C15h10clfo3 at the Molecular Level

C15H10ClFO3 as a Monoamine Oxidase-B (MAO-B) Inhibitor

Safinamide is a potent, highly selective, and reversible inhibitor of monoamine oxidase-B (MAO-B), an enzyme pivotal in the degradation of key neurotransmitters. researchgate.netresearchgate.netatomistry.com Its action on MAO-B forms the cornerstone of its biological activity.

Molecular Basis of MAO-B Inhibition by this compound

The interaction between Safinamide and MAO-B occurs at a highly specific molecular level. High-resolution X-ray crystallography studies, such as the one providing the Protein Data Bank (PDB) entry 2V5Z, have elucidated the precise binding of Safinamide to the active site of human MAO-B. researchgate.netrcsb.org This binding is non-covalent, a characteristic that underpins the reversible nature of its inhibitory action. rcsb.org

Safinamide docks within a hydrophobic cavity of the MAO-B enzyme, specifically occupying both the entrance and substrate cavities. rcsb.orgproteopedia.org This positioning is crucial for its inhibitory function. Molecular docking simulations have identified key amino acid residues within the MAO-B active site that interact with the Safinamide molecule. These interactions are predominantly hydrophobic, with contributions from hydrogen bonds that enhance the stability of the enzyme-inhibitor complex. researchgate.nettouchneurology.com

Key hydrophobic interactions have been observed with residues such as Ile199, Phe168, and Leu167, which interact with the fluorobenzene (B45895) ring of Safinamide. biopsychiatry.com The carbonyl group of the compound is oriented towards other hydrophobic residues like Tyr60, Phe343, and Tyr398. biopsychiatry.com Further analysis has shown hydrophobic interactions with Phe103, Val106, Arg120, Asp123, Arg127, Thr479, and Glu483. touchneurology.com The binding affinity for this interaction has been calculated to be -7.8 kcal/mol. touchneurology.com This intricate network of interactions ensures a snug fit of Safinamide within the active site, effectively blocking the entry and metabolism of MAO-B's natural substrates.

Interacting ResidueType of InteractionInteracting Moiety of Safinamide
Ile199, Phe168, Leu167HydrophobicFluorobenzene ring
Tyr60, Phe343, Tyr398HydrophobicCarbonyl group
Phe103, Val106, Arg120, Asp123, Arg127, Thr479, Glu483HydrophobicNot specified

Enzymatic Kinetics and Inhibitory Profiles of this compound with MAO-B

The inhibitory effect of Safinamide on MAO-B is not only potent but also highly selective. Kinetic studies have consistently demonstrated its preference for MAO-B over its isoform, MAO-A. The half-maximal inhibitory concentration (IC50) for Safinamide against human MAO-B is approximately 0.079 to 0.098 µM. researchgate.netrcsb.orgyoutube.com In contrast, its IC50 for MAO-A is significantly higher, around 80 to 580 µM, making Safinamide approximately 1,000 to 5,918 times more selective for MAO-B. researchgate.netyoutube.comtouchneurology.com

The inhibition of MAO-B by Safinamide is competitive, meaning it competes with the natural substrates of the enzyme for binding to the active site. rcsb.org The inhibitor constant (Ki), a measure of the binding affinity, for Safinamide with MAO-B has been reported to be in the range of 0.1 to 0.5 µM. rcsb.org One study reported a Ki value of 0.072 ± 0.0079 µM for a competitive inhibition model. biopsychiatry.com This reversible and competitive inhibition allows for a dose-dependent and controllable modulation of MAO-B activity. rcsb.orgnih.gov

Kinetic ParameterValueEnzyme
IC500.079 - 0.098 µMHuman MAO-B
IC5080 - 580 µMHuman MAO-A
Selectivity Index (MAO-A IC50 / MAO-B IC50)~1,000 - 5,918-
Ki0.1 - 0.5 µMHuman MAO-B
Inhibition TypeCompetitive, ReversibleHuman MAO-B

Interplay of this compound with Catecholamine Metabolic Pathways

The primary consequence of Safinamide's inhibition of MAO-B is its significant impact on catecholamine metabolic pathways, particularly that of dopamine (B1211576). mayoclinic.orgparkinsons.org.uk MAO-B is a key enzyme responsible for the breakdown of dopamine in the brain. mayoclinic.org By inhibiting this enzyme, Safinamide effectively reduces the degradation of dopamine, leading to an increase in its extracellular levels and enhancing dopaminergic transmission. touchneurology.comparkinsons.org.uk

This targeted action on dopamine metabolism is central to its therapeutic effects. Unlike other MAO inhibitors, the high selectivity of Safinamide for MAO-B means it does not significantly affect the metabolism of other monoamines like serotonin (B10506) and norepinephrine, which are primarily metabolized by MAO-A. biorxiv.org This selectivity is thought to reduce the risk of certain side effects associated with non-selective MAO inhibition. biorxiv.org

Preclinical in Vitro Investigations and Cellular Efficacy Studies of C15h10clfo3

Application of Cellular Models for Efficacy Assessment of C15H10ClFO3

The initial assessment of this compound's efficacy relies on the use of various cellular models. These models are fundamental in determining the compound's biological effects at a cellular level.

Target engagement assays are crucial to confirm that a drug candidate interacts with its intended molecular target within a cellular environment. nih.govbiorxiv.orgnih.govspringernature.com For this compound, a variety of cell-based assays would be employed to measure its binding to a putative target and the subsequent modulation of downstream signaling pathways.

One common method is the Cellular Thermal Shift Assay (CETSA), which assesses the thermal stabilization of a target protein upon ligand binding. biorxiv.org An increase in the melting temperature of the target protein in the presence of this compound would indicate direct engagement. Another approach involves using clickable probes derived from the compound to directly visualize and quantify target binding in live cells through techniques like fluorescence microscopy or mass spectrometry-based chemoproteomics. nih.govnih.gov

Once target engagement is confirmed, pathway modulation studies are conducted to understand the functional consequences. These assays typically measure changes in the phosphorylation status of downstream kinases, the activation of transcription factors, or the expression of reporter genes. For instance, if this compound targets a specific kinase, a western blot or an enzyme-linked immunosorbent assay (ELISA) could be used to measure the phosphorylation of its substrates.

Illustrative Data Table: Target Engagement of this compound in a Cellular Thermal Shift Assay (CETSA)

Concentration of this compound (µM)Target Protein Melting Temperature (°C)Off-Target Protein Melting Temperature (°C)
0 (Control)48.255.1
0.150.155.3
154.555.2
1058.955.4

Functional cellular assays are designed to measure the physiological response of cells to a compound, providing a broader understanding of its biological activity. nih.govpharmaron.comnjbio.comnih.gov These assays can range from measuring cell viability and proliferation to more complex assessments of cell function, such as migration, differentiation, or apoptosis.

For example, a cytotoxicity assay using the MTT or a real-time cell analysis (RTCA) system could be employed to determine the IC50 (half-maximal inhibitory concentration) of this compound in cancer cell lines. njbio.com To investigate pro-apoptotic activity, a BH3 profiling assay could be used to measure the priming of mitochondria for apoptosis. nih.gov Other functional assays might include wound-healing assays to assess effects on cell migration or flow cytometry-based assays to analyze changes in the cell cycle. pharmaron.com

Illustrative Data Table: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast2.5
A549Lung5.1
HCT116Colon1.8
U87-MGGlioblastoma7.3

Advanced In Vitro Systems for this compound Evaluation

While traditional 2D cell cultures are valuable tools, they often fail to recapitulate the complex microenvironment of native tissues. nih.govnih.govmdpi.com Advanced in vitro models, such as organ-on-a-chip and 3D cellular models, offer more physiologically relevant platforms for evaluating drug candidates like this compound. nih.govresearchgate.net

Organ-on-a-chip (OOC) technology involves creating microfluidic devices that mimic the structure and function of human organs. mdpi.comdrug-dev.comnih.govnih.govyoutube.com These systems allow for the co-culture of different cell types in a more physiologically relevant context, complete with mechanical cues and fluid flow. youtube.com For the evaluation of this compound, a "tumor-on-a-chip" model could be used to study its effects on tumor growth, invasion, and interaction with stromal and immune cells. mdpi.com Furthermore, multi-organ chips can be used to investigate the compound's metabolism and potential off-target effects in an integrated system. nih.gov

Spheroidal and other 3D cellular models, such as organoids, are three-dimensional cell aggregates that better mimic the in vivo architecture of tissues and tumors. nih.govnih.govmdpi.comyoutube.com These models exhibit gradients of nutrients, oxygen, and drug penetration, which are not present in 2D cultures. researchgate.net Evaluating this compound in 3D spheroid models can provide more predictive data on its efficacy, particularly its ability to penetrate solid tumors and exert its effects on cells in different metabolic states. researchgate.netyoutube.com For example, the growth inhibitory effect of this compound could be assessed by measuring the change in spheroid volume over time. youtube.com

Illustrative Data Table: Comparison of this compound Activity in 2D vs. 3D Spheroid Models (HCT116 cells)

Assay2D Culture (IC50, µM)3D Spheroid Culture (IC50, µM)
Cell Viability1.88.5

Computational Modeling, Simulation, and Chemoinformatics in C15h10clfo3 Research

Molecular Docking Simulations of C15H10ClFO3 with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is frequently used to predict the binding mode and affinity of a small molecule, like this compound, to the binding site of a target protein.

Accurate molecular docking simulations begin with meticulous preparation of both the receptor (the biological target, typically a protein) and the ligand (this compound).

Receptor Preparation: A hypothetical target for this compound could be an enzyme implicated in a disease process. The three-dimensional structure of this protein would first be obtained from a repository such as the Protein Data Bank. The preparation would involve several key steps: removal of water molecules and any co-crystallized ligands, addition of hydrogen atoms, and assignment of appropriate protonation states to amino acid residues. The protein structure would then be energy minimized using a force field like AMBER to relieve any steric clashes. osti.gov

Ligand Minimization: The 3D structure of this compound would be generated using a chemical drawing tool and then subjected to energy minimization. This process, often performed using quantum mechanical methods or molecular mechanics force fields, ensures that the ligand is in a low-energy, stable conformation before docking. osti.gov

A typical workflow for these preparatory steps is outlined below:

StepReceptor (Protein) PreparationLigand (this compound) Preparation
1. Initial Structure Obtain 3D structure from Protein Data Bank.Generate 2D structure and convert to 3D.
2. Cleaning Remove water, ions, and co-crystallized ligands.-
3. Protonation Add hydrogen atoms and assign protonation states.Assign appropriate protonation state.
4. Energy Minimization Use a force field (e.g., AMBER, CHARMM) to relax the structure.Use a force field or quantum mechanics to find a low-energy conformation.

Following successful docking, the resulting poses of this compound within the protein's binding site would be analyzed. This analysis focuses on the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The predicted binding affinity, often expressed as a docking score or an estimated inhibitory constant (Ki), provides a quantitative measure of the ligand's potential potency.

Hypothetical docking results for this compound against a putative kinase target are presented below:

Docking PoseDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting ResiduesTypes of Interactions
1-9.850Lys72, Glu91, Leu135Hydrogen bond, Salt bridge, Hydrophobic
2-9.585Val56, Ala69, Met133Hydrophobic, van der Waals
3-9.2120Asp184, Phe185Hydrogen bond, Pi-stacking

This table illustrates how different binding modes can be ranked based on their predicted affinity, with the top-scoring pose suggesting the most likely binding orientation.

Molecular Dynamics (MD) Simulations of this compound-Target Protein Complexes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. youtube.com By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and provide a more refined understanding of the binding interactions. nih.gov An MD simulation would be performed on the top-ranked docking pose of the this compound-protein complex. The stability of the complex would be evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time.

In-Silico Prediction and Profiling of Pharmacokinetic Parameters for this compound Analogues

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME). numberanalytics.com Computational models can predict these properties for this compound and its hypothetical analogues, guiding the design of molecules with more favorable drug-like characteristics. computabio.com

Oral bioavailability is a critical parameter for many drugs. nih.gov Computational models can predict the intestinal absorption of compounds based on their physicochemical properties. acs.org For this compound and its analogues, properties such as lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors would be calculated. These descriptors are used in various models, including rule-based systems like Lipinski's Rule of Five and more complex quantitative structure-property relationship (QSPR) models. nih.gov

Hypothetical predicted absorption properties for this compound analogues are shown below:

AnalogueMolecular FormulaPredicted logPPredicted PSA (Ų)Predicted Human Intestinal Absorption (%)
This compound (Parent)This compound3.565.285
Analogue 1 (OH added)C15H11ClFO43.185.478
Analogue 2 (CH3 added)C16H12ClFO34.065.290
Analogue 3 (F replaced with Cl)C15H10Cl2O33.965.288

Drug distribution refers to how a drug spreads throughout the body's tissues and fluids. pharmacyinfoline.com Key parameters influencing distribution include the volume of distribution (Vd) and plasma protein binding (PPB). pharmacyinfoline.com Computational models can predict these parameters based on the molecule's structural features. nih.gov Physiologically based pharmacokinetic (PBPK) models are sophisticated tools that can simulate the distribution of a drug in various organs and tissues. pharmacyinfoline.com

A hypothetical prediction of distribution parameters for this compound and its analogues is presented in the following table:

AnalogueMolecular FormulaPredicted Vd (L/kg)Predicted PPB (%)
This compound (Parent)This compound1.295.3
Analogue 1 (OH added)C15H11ClFO40.992.1
Analogue 2 (CH3 added)C16H12ClFO31.596.5
Analogue 3 (F replaced with Cl)C15H10Cl2O31.495.8

Computational Methodologies for Metabolism Prediction of this compound Analogues

Predicting the metabolic fate of xenobiotics is a critical aspect of toxicology and drug discovery. For analogues of this compound, which are often persistent organic pollutants (POPs), understanding their biotransformation is key to assessing their potential for bioaccumulation and toxicity. A variety of computational methods are employed to predict the sites of metabolism (SOMs) and the resulting metabolites. nih.gov These approaches can be broadly categorized as ligand-based, structure-based, and rule-based systems. nih.gov

Ligand-based methods utilize knowledge of the metabolic transformations of similar compounds. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate molecular descriptors with metabolic stability or the rate of metabolism. Machine learning algorithms, such as Random Forest (RF) and Multiple Linear Regression (MLR), have been successfully used to predict the metabolites of halogenated compounds like polychlorinated biphenyls (PCBs). nih.govacs.org These models are trained on datasets of known substrates and their metabolites to identify patterns that can predict the metabolism of new compounds. nih.govacs.org

Structure-based methods involve molecular docking and simulations of the compound within the active site of metabolic enzymes, most notably Cytochrome P450 (CYP) enzymes. nih.gov These methods can provide detailed insights into the specific interactions that lead to metabolism. For instance, studies on diclofenac (B195802), a halogenated aromatic compound, have utilized quantum chemistry calculations to elucidate the structure-reactivity relationships in its hydroxylation. researchgate.netresearchgate.net

Rule-based expert systems, such as SyGMa, employ a curated set of biotransformation rules to predict the likely metabolites of a given compound. nih.govdioxin20xx.org These systems can generate metabolic pathways and predict the structures of resulting products.

Table 1: Computational Methodologies for Metabolism Prediction of this compound Analogues

Methodology Analogue Class Studied Key Research Findings
Machine Learning (MLR & RFR) Polychlorinated Biphenyls (PCBs) Machine learning models successfully predicted the relative retention times and mass spectrometry responses of hydroxylated PCB metabolites, aiding in their identification and quantification in biological samples. nih.govacs.orgacs.org
In Vitro Metabolism & Inhibition Assays Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs) OH-PBDEs can be further metabolized to dihydroxylated PBDEs and bromophenols. The rate of metabolism is influenced by the degree of bromination. These metabolites can also inhibit the metabolism of endogenous compounds like 17β-estradiol. nih.gov
Quantum Chemistry (DFT) Diclofenac Density Functional Theory (DFT) calculations have been used to study the regioselective hydroxylation of diclofenac, providing insights into the electronic and structural factors that govern its metabolic pathways. researchgate.net
Metabolic Stability & Structure-Metabolism Relationships Diclofenac Analogues Synthesis and metabolic stability studies of diclofenac analogues have been conducted to design compounds that avoid the formation of reactive quinone imine metabolites, a source of hepatotoxicity. acs.org
Molecular Docking & Homology Modeling Polybrominated Diphenyl Ethers (PBDEs) In silico studies have shown that hydroxylated metabolites of PBDEs can bind to thyroid hormone receptors, suggesting a mechanism for their endocrine-disrupting effects. researchgate.netacs.org

Computational Methodologies for Excretion Prediction of this compound Analogues

The excretion of a chemical compound and its metabolites is a key determinant of its biological half-life and potential for accumulation. Renal clearance (CLr) is a major pathway for the elimination of many xenobiotics. nih.gov Computational models for predicting renal excretion often rely on Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Pharmacokinetic Relationship (QSPKR) models. nih.govdntb.gov.ua These models aim to establish a mathematical relationship between the physicochemical properties of a compound, derived from its structure, and its rate of excretion.

The development of such models typically involves several steps. First, a dataset of compounds with known renal clearance values is compiled. Then, a wide range of molecular descriptors are calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors, and quantum chemical descriptors. Statistical methods, such as multiple linear regression and machine learning algorithms, are then used to build predictive models. nih.gov

For instance, global models can be developed for a diverse set of compounds, or more specific local models can be created for compounds with similar characteristics, such as their ionization state (acidic, basic, neutral). nih.gov While specific models for halogenated diphenyl ether or benzophenone (B1666685) analogues are not extensively published, the general principles of these QSPKR models are applicable. Key properties influencing renal clearance include lipophilicity (logP), polar surface area, and the fraction of the compound unbound from plasma proteins. dntb.gov.ua

Table 2: Computational Methodologies for Excretion Prediction of this compound Analogues

Methodology Compound Class Studied Key Research Findings
QSPKR Modeling Diverse Drug-like Compounds Development of models to predict human renal clearance (CLr) from chemical structure. Models often categorized by ionization state (acidic, basic, neutral) to improve accuracy. nih.gov
Step-wise Multiple Linear Regression Diverse Drug-like Compounds Used to construct QSPKR models for renal clearance, with internal and external validation to assess predictive performance. nih.gov
Random Forest Regression Diverse Drug-like Compounds A machine learning approach used to build global and local models for predicting renal clearance, showing good predictive power for compounds with different elimination pathways. europa.eu
Physiologically Based Pharmacokinetic (PBPK) Modeling General PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds, including renal excretion, by incorporating physiological parameters.

Application of Computational Intelligence Methods for this compound Compound Evaluation

Computational intelligence, a branch of artificial intelligence, encompasses a range of methods including machine learning, fuzzy logic, and evolutionary computation. These techniques are increasingly applied in toxicology and environmental science for the evaluation of chemical compounds like this compound analogues. unipi.it A primary application is in the development of Quantitative Structure-Activity Relationship (QSAR) models to predict various biological activities and toxicological endpoints. nih.govresearchgate.net

For polyhalogenated aromatic compounds, QSAR models have been developed to predict their binding affinity to receptors like the aryl hydrocarbon (Ah) receptor, which mediates many of their toxic effects. oup.comunipa.it These models often use electronic descriptors calculated by semi-empirical or ab initio methods, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to quantify the reactivity and electronic properties of the molecules. oup.comunipa.itoup.com

Table 3: Application of Computational Intelligence Methods for this compound Analogue Evaluation

Computational Intelligence Method Application Analogue Class Studied Outcome
QSAR using Semi-empirical AM1 Method Prediction of Ah receptor binding affinity and immunotoxicity Polychlorinated Dibenzo-p-dioxins (PCDDs), Dibenzofurans (PCDFs), Biphenyls (PCBs), and Diphenyl Ethers (PCDEs) Electronic descriptors like the HOMO-LUMO gap showed significant correlation with toxicity, providing predictive models for these polyhalogenated aromatics. oup.comunipa.itoup.com
Machine Learning (MLR and RFR) Identification and quantification of metabolites Polychlorinated Biphenyls (PCBs) Developed models that could predict chromatographic retention times and mass spectrometry responses, facilitating the identification of unknown metabolites. nih.govacs.org
Machine Learning Prediction of hazardous material presence in buildings Polychlorinated Biphenyls (PCBs) Models successfully predicted the presence of PCBs in building materials based on building characteristics, aiding in risk assessment and management. researchgate.net
AI-based Clustering and Prediction (Self-Organizing Maps and Random Forest) Prediction of contaminant fate in wastewater Emerging Contaminants (including pharmaceuticals) AI models could accurately predict the concentration changes of new trace substances in wastewater treatment processes based on their physicochemical properties. innovations-report.com
Interpretable Machine Learning Prediction of contaminant fate and transport in groundwater Pentachlorophenol (a halogenated aromatic) Machine learning models helped to understand the key hydrochemical drivers affecting the transport of the contaminant in the subsurface. lu.se

Chemoinformatics and Big Data Analysis in the Context of this compound Research

Chemoinformatics provides the infrastructure and tools to manage, analyze, and model the vast amounts of data generated in chemical and biological research. osdd.net For compounds like this compound and its analogues, which are often studied in the context of environmental contamination and toxicology, chemoinformatics plays a crucial role in data-driven discovery.

A cornerstone of chemoinformatics is the availability of large chemical databases. Publicly accessible repositories such as PubChem, ChEMBL, and ChemSpider contain information on millions of compounds, including their structures, properties, and biological activities. osdd.netmedkoo.comnih.gov For environmental pollutants, specialized databases like the Organohalogen Compounds Database and resources from the Environmental Protection Agency (EPA) are particularly relevant. dioxin20xx.org These databases serve as the foundation for building predictive models and performing large-scale data analysis.

Big data analytics, combined with machine learning, allows researchers to mine these extensive datasets for novel insights. For example, by analyzing patterns across thousands of chemicals and their associated toxicological data, it is possible to build models that can predict the toxicity of new or untested compounds with increasing accuracy. nih.gov This is particularly important for classes of compounds like halogenated flame retardants, where there are many different congeners, and testing each one individually is impractical. nih.govresearchgate.netnih.gov Chemoinformatic tools also facilitate the calculation of molecular descriptors and fingerprints, which are essential inputs for QSAR and other predictive models.

Table 4: Chemoinformatics and Big Data Resources for this compound Research

Resource Type Name/Example Description Relevance to this compound Analogues
Public Chemical Database PubChem A large, freely accessible database of chemical substances and their biological activities, maintained by the U.S. National Institutes of Health. nih.gov Provides fundamental chemical information, structures, and links to literature for a wide range of compounds, including halogenated aromatics.
Public Chemical Database ChemSpider A chemical structure database providing access to millions of structures, properties, and associated information from hundreds of data sources. osdd.net Aggregates data from various sources, offering a comprehensive profile for known analogues.
Bioactivity Database ChEMBL A manually curated database of bioactive molecules with drug-like properties, containing information on compound-target interactions. osdd.netosdd.net Useful for exploring potential biological targets and mechanisms of toxicity for analogues that have been studied.
Environmental Pollutant Database Organohalogen Compounds (OHC) Database Contains short papers and data from the International Symposium on Halogenated Persistent Organic Pollutants. dioxin20xx.org A specialized resource for data on compounds structurally related to this compound, focusing on their environmental behavior and analysis.
Toxicology Database Hazardous Substances Data Bank (HSDB) A toxicology data file focusing on the toxicology of potentially hazardous chemicals, including human exposure, industrial hygiene, and environmental fate. medkoo.com Provides detailed toxicological profiles for known hazardous analogues.
Data Analysis Platform KNIME An open-source data analytics, reporting, and integration platform that allows for the creation of data science workflows. dioxin20xx.org Enables the integration of various chemoinformatics tools for data analysis, modeling, and prediction.

Based on a comprehensive search, there is no publicly available scientific literature or data corresponding to the chemical compound with the molecular formula This compound . This suggests that this compound may be novel, not yet synthesized, or not disclosed in public research databases.

Therefore, it is not possible to provide a detailed article on the "Future Research Directions and Translational Perspectives for this compound" as requested, because there is no existing body of research on which to base such a discussion.

Generating content for the specified outline would require speculating on the properties, biological activities, and potential research avenues for a hypothetical molecule. This would not be scientifically accurate or informative.

Further research and initial characterization of this compound would be required before any meaningful discussion of its future research directions and translational perspectives could occur.

Q & A

Basic Questions

Q. What spectroscopic and analytical methods are recommended for characterizing C15H10ClFO3?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and <sup>19</sup>F) is critical for structural elucidation, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and halogen presence. Infrared (IR) spectroscopy aids in identifying functional groups like carbonyls. Purity assessment via High-Performance Liquid Chromatography (HPLC) with UV detection is essential, particularly for fluorinated and chlorinated derivatives .
  • Experimental Design Tip : Ensure full characterization of new compounds by cross-referencing spectral data with computational predictions (e.g., density functional theory for NMR shifts) .

Q. What are the key considerations for optimizing the synthesis of C15H10ClFO3?

  • Methodological Answer : Reaction conditions (e.g., solvent polarity, temperature, catalyst selection) significantly impact yield and regioselectivity. For example, Cs2CO3 in DMF under inert atmospheres may enhance coupling reactions involving halogenated intermediates. Chromatographic purification (e.g., silica gel or preparative HPLC) is recommended for isolating high-purity products .
  • Data Validation : Include detailed experimental protocols (e.g., reaction time, molar ratios) in supplementary materials to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for C15H10ClFO3?

  • Methodological Answer : Discrepancies often arise from solvation effects, conformational flexibility, or incomplete basis sets in computational models. Validate predictions using multiple methods (e.g., time-dependent DFT for UV-Vis spectra) and compare with empirical data. Cross-check with solid-state NMR or X-ray crystallography to confirm molecular conformations .
  • Framework Application : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for further investigation .

Q. What strategies are effective for analyzing conflicting bioactivity data in studies of C15H10ClFO3?

  • Methodological Answer : Conduct dose-response assays (e.g., IC50, EC50) with standardized positive/negative controls. Use statistical models (e.g., ANOVA with post-hoc tests) to assess variability. If inconsistencies persist, evaluate assay conditions (e.g., cell line specificity, solvent compatibility) and compound stability under experimental settings .
  • Data Interpretation : Apply contradiction analysis frameworks to distinguish principal factors (e.g., molecular target interactions) from secondary variables (e.g., batch-to-batch purity differences) .

Q. How should researchers design experiments to address low reproducibility in synthetic yields of C15H10ClFO3?

  • Methodological Answer : Implement Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, reaction time). Use reaction monitoring tools (e.g., in-situ IR or LC-MS) to track intermediate formation. Document deviations rigorously and share raw data (e.g., chromatograms, spectra) in open-access repositories .
  • Resource Guidance : Leverage databases like SciFinder for precedent reactions and Reaxys for optimizing halogenation steps .

Methodological Frameworks and Tools

Q. Which databases and search strategies are most effective for literature reviews on halogenated aromatic compounds like C15H10ClFO3?

  • Methodological Answer : Prioritize SciFinder and PubMed for peer-reviewed synthesis protocols and bioactivity data. Use truncation (e.g., "chlorofluor*") and Boolean operators (e.g., "C15H10ClFO3 AND NMR") to refine searches. Avoid over-reliance on tertiary sources; validate findings against primary literature .
  • Citation Practice : Follow ICMJE guidelines for referencing spectral data and synthetic procedures to maintain academic integrity .

Q. How can the PICO framework be adapted to formulate research questions about the biological mechanisms of C15H10ClFO3?

  • Methodological Answer :

  • Population : Target enzymes or receptors (e.g., cytochrome P450 isoforms).
  • Intervention : Dose-dependent inhibition/activation by C15H10ClFO3.
  • Comparison : Benchmark against known inhibitors (e.g., ketoconazole for CYP3A4).
  • Outcome : Quantitative metrics like IC50 or Ki values .
    • Ethical Consideration : Include cytotoxicity assays to rule off-target effects .

Data Management and Reporting

Q. What are the best practices for documenting and sharing spectral data of C15H10ClFO3?

  • Methodological Answer : Deposit raw NMR (FID files), HRMS, and crystallographic data in public repositories (e.g., Cambridge Structural Database, Zenodo). Annotate spectra with acquisition parameters (e.g., solvent, frequency) and processing software versions .
  • Reproducibility Checklist : Provide step-by-step protocols for compound handling (e.g., storage under argon to prevent degradation) .

Q. How can researchers address peer review critiques regarding insufficient evidence for novel claims about C15H10ClFO3?

  • Methodological Answer : Strengthen validation with orthogonal techniques (e.g., surface plasmon resonance for binding affinity if fluorescence assays are disputed). Pre-register hypotheses and analytical plans to reduce bias .
  • Contradiction Management : Use iterative feedback loops to refine experimental designs and address reviewer concerns systematically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.